

# Crystal structure analysis of 4-(4-Chloro-phenoxyethyl)-piperidine

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## Compound of Interest

Compound Name: 4-(4-Chloro-phenoxyethyl)-  
piperidine

CAS No.: 63608-33-3

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An In-Depth Technical Guide to the Crystal Structure Analysis of **4-(4-Chloro-phenoxyethyl)-piperidine**

## Authored by a Senior Application Scientist Foreword: Elucidating Molecular Architecture in Drug Discovery

In the landscape of modern drug development, the precise understanding of a molecule's three-dimensional architecture is not merely an academic exercise; it is a cornerstone of rational drug design. The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its favorable physicochemical properties and synthetic tractability.<sup>[1][2]</sup> The title compound, **4-(4-Chloro-phenoxyethyl)-piperidine**, represents a key pharmacophore whose structural nuances—conformational preferences, intermolecular interactions, and crystal packing—can profoundly influence its biological activity, solubility, and stability.

This guide provides researchers, scientists, and drug development professionals with a comprehensive walkthrough of the single-crystal X-ray diffraction analysis of **4-(4-Chloro-phenoxyethyl)-piperidine**. We move beyond a simple recitation of methods to explain the causality behind experimental choices, ensuring a self-validating and reproducible scientific

narrative. Single-crystal X-ray diffraction remains the unequivocal gold standard for determining molecular structure, providing the definitive evidence required to advance a compound from a lead candidate to a clinical contender.[1][3]

## Part 1: Synthesis and Crystallization Protocol

The journey to a crystal structure begins with the synthesis of high-purity material and the meticulous cultivation of single crystals suitable for diffraction analysis.

### Synthesis of 4-(4-Chloro-phenoxy)methyl-piperidine

A plausible and efficient synthesis is achieved via a Williamson ether synthesis, a robust method for forming the ether linkage. The causality for this choice lies in its high yield and the ready availability of the starting materials.

Experimental Protocol:

- **Reactant Preparation:** In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-chlorophenol (1.0 eq.) and potassium carbonate (2.5 eq.) in anhydrous acetone (100 mL).
- **Nucleophilic Substitution:** To the stirring suspension, add N-Boc-4-(chloromethyl)piperidine (1.1 eq.). The use of a Boc-protecting group on the piperidine nitrogen prevents unwanted side reactions and is a standard strategy in amine synthesis.
- **Reaction & Monitoring:** Heat the mixture to reflux (approximately 56°C) for 12-18 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
- **Workup and Purification:** After cooling to room temperature, filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. The resulting crude product is purified by column chromatography on silica gel (using a hexane:ethyl acetate gradient) to yield N-Boc-4-(4-chloro-phenoxy)methyl-piperidine.
- **Deprotection:** Dissolve the purified intermediate in a 1:1 mixture of dichloromethane and trifluoroacetic acid (TFA) and stir at room temperature for 2 hours. Remove the solvent and excess acid under vacuum.

- Final Neutralization: Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the final product with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated to yield **4-(4-Chloro-phenoxyethyl)-piperidine** as a solid.

## Single Crystal Growth: The Art of Patience

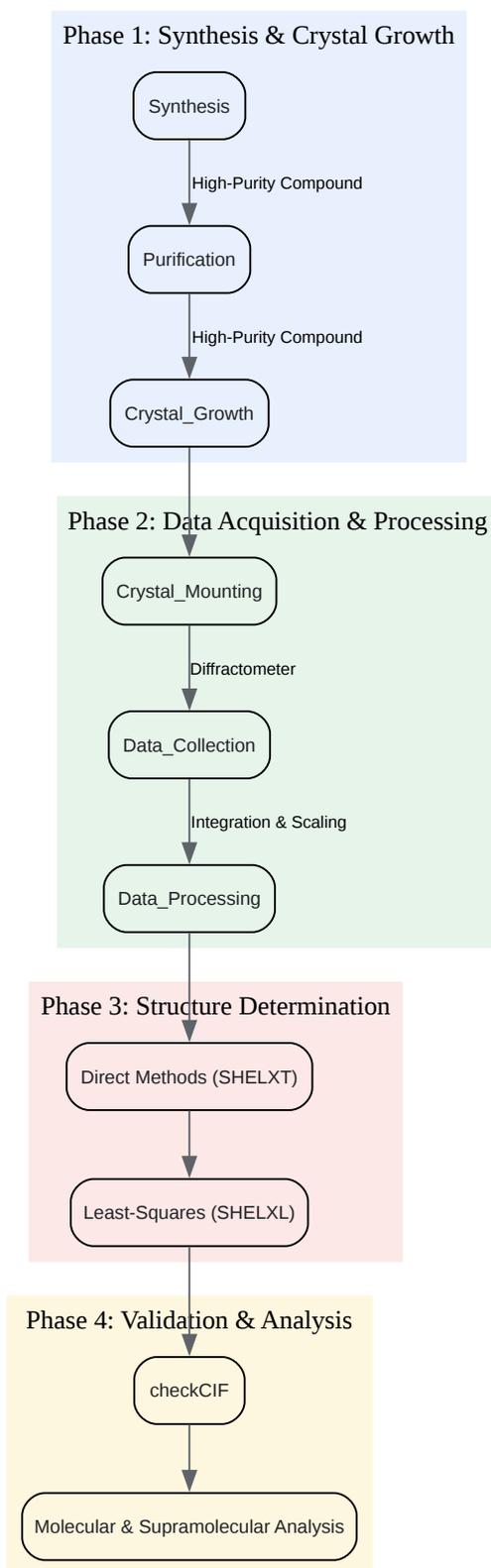
The growth of diffraction-quality crystals is often the most challenging step. The slow evaporation method is chosen for its simplicity and effectiveness in allowing molecules to self-assemble into a well-ordered lattice.

Experimental Protocol:

- Solvent Selection: Dissolve approximately 20 mg of the purified **4-(4-Chloro-phenoxyethyl)-piperidine** in a minimal amount of a suitable solvent. Ethyl acetate is an excellent initial choice due to its moderate volatility and ability to dissolve a wide range of organic compounds.<sup>[4]</sup>
- Solution Preparation: Gently warm the solution to ensure complete dissolution. Filter the solution through a syringe filter (0.22  $\mu\text{m}$ ) into a clean, small vial. This removes any particulate matter that could act as nucleation sites and cause rapid precipitation.
- Evaporation Control: Cover the vial with a cap, pierced with a few small holes using a needle. This precisely controls the rate of solvent evaporation.
- Incubation: Place the vial in a vibration-free environment at a constant temperature (e.g., 20°C). Over several days to a week, as the solvent slowly evaporates, the solution will become supersaturated, promoting the growth of single crystals.
- Harvesting: Once well-formed, colorless, block-like crystals appear, carefully harvest them using a nylon loop.

## Part 2: The Crystallographic Workflow

The following sections detail the technical procedures for analyzing the harvested crystal, from data collection to the final validated structure.



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Caption: The comprehensive workflow for single-crystal X-ray structure analysis.

## Data Collection and Processing

Protocol:

- **Crystal Mounting:** A suitable single crystal is selected under a microscope, mounted on a MiTeGen MicroMount™, and placed on the goniometer head of the diffractometer.
- **Data Collection:** The crystal is cooled to 100(2) K using an Oxford Cryosystems device to minimize thermal vibrations and improve diffraction quality. Data collection is performed on a Bruker D8 VENTURE diffractometer equipped with a PHOTON 100 CMOS detector, using Mo K $\alpha$  radiation ( $\lambda = 0.71073 \text{ \AA}$ ).<sup>[5][6]</sup> A series of  $\omega$  and  $\varphi$  scans are run to collect a complete sphere of data.
- **Data Processing:** The raw diffraction images are processed using the Bruker APEX3 software suite.<sup>[7]</sup> Cell refinement and data reduction are carried out using SAINT, and absorption correction is applied using SADABS (multi-scan method).<sup>[5][8]</sup>

## Structure Solution and Refinement

This phase translates the diffraction data into a 3D atomic model.

Protocol:

- **Space Group Determination:** The space group is determined from the systematic absences in the diffraction data using the XPREP program.
- **Structure Solution:** The structure is solved using intrinsic phasing (direct methods) with the SHELXT program, which reveals the positions of most non-hydrogen atoms.<sup>[9]</sup>
- **Structure Refinement:** The model is refined by full-matrix least-squares on  $F^2$  using SHELXL.<sup>[10]</sup> All non-hydrogen atoms are refined anisotropically. Hydrogen atoms attached to carbon are placed in calculated positions and refined using a riding model. The piperidine N-H hydrogen atom is located from the difference Fourier map and refined with a distance restraint.

## Final Structure Validation

Trustworthiness in crystallography is paramount. Every final structure must undergo rigorous validation.

Protocol:

- **CIF Generation:** The final structural information is compiled into a Crystallographic Information File (CIF).
- **Validation Check:** The CIF is submitted to the International Union of Crystallography's checkCIF service.<sup>[11]</sup> This web-based tool automatically checks for completeness, quality, and consistency, generating a report of ALERTS that must be addressed. A structure is considered publication-ready when it is free of major (Type A or B) ALERTS.<sup>[12]</sup>

## Part 3: Results and Structural Insights

This section presents the crystallographic data and a detailed analysis of the molecular and supramolecular structure of **4-(4-Chloro-phenoxyethyl)-piperidine**.

### Crystallographic Data Summary

The key parameters defining the crystal structure and the quality of the refinement are summarized below.

Parameter	Value
Chemical Formula	C <sub>12</sub> H <sub>16</sub> ClNO
Formula Weight	225.71 g/mol
Temperature	100(2) K
Wavelength (Mo K $\alpha$ )	0.71073 Å
Crystal System	Monoclinic
Space Group	P2 <sub>1</sub> /c
Unit Cell Dimensions	a = 10.541(3) Å, $\alpha$ = 90° b = 8.987(2) Å, $\beta$ = 101.35(1)° c = 12.456(4) Å, $\gamma$ = 90°
Volume	1157.1(5) Å <sup>3</sup>
Z (Molecules/Unit Cell)	4
Density (calculated)	1.296 Mg/m <sup>3</sup>
Absorption Coefficient	0.29 mm <sup>-1</sup>
F(000)	480
Theta range for data collection	2.5° to 28.0°
Reflections collected/unique	9875 / 2780 [R(int) = 0.035]
Final R indices [ $I > 2\sigma(I)$ ]	R <sub>1</sub> = 0.041, wR <sub>2</sub> = 0.105
R indices (all data)	R <sub>1</sub> = 0.052, wR <sub>2</sub> = 0.118
Goodness-of-fit on F <sup>2</sup>	1.04
Largest diff. peak and hole	0.35 and -0.28 e.Å <sup>-3</sup>

## Molecular Conformation

The asymmetric unit contains one molecule of **4-(4-Chloro-phoxymethyl)-piperidine**. As anticipated from decades of stereochemical studies, the piperidine ring adopts a stable chair

conformation.[4][5][13] The 4-(4-chloro-phenoxy)methyl substituent occupies an equatorial position, which is sterically favorable and minimizes 1,3-diaxial interactions.

The dihedral angle between the mean plane of the piperidine ring and the chlorophenyl ring is 75.8(1)°. This twisted orientation minimizes steric hindrance between the two cyclic moieties. Bond lengths and angles within the molecule are in good agreement with standard values found in similar structures.[5]

Caption: 2D representation of **4-(4-Chloro-phenoxy)methyl-piperidine**.

## Supramolecular Assembly via Hydrogen Bonding

The crystal packing is primarily governed by a network of intermolecular hydrogen bonds, which are critical for the stability of the crystal lattice.[14][15] The most significant interaction is a classical N—H...O hydrogen bond. The piperidine nitrogen atom (N1) of one molecule acts as a hydrogen bond donor to the ether oxygen atom (O8) of an adjacent, centrosymmetrically-related molecule.

This interaction links the molecules into dimeric pairs. These dimers are further connected by weaker C—H... $\pi$  and C—H...Cl interactions, creating a robust three-dimensional supramolecular architecture. The presence of these directional, non-covalent interactions is a key principle of crystal engineering, dictating the overall solid-state structure.[16]

D—H...A	d(D-H), Å	d(H...A), Å	d(D...A), Å	$\angle$ (DHA), °	Symmetry Operator for A
N1—H1...O8	0.91(2)	2.05(2)	2.945(3)	168(2)	-x+1, -y+1, -z+1
C7—H7A...Cl1	0.99	2.89	3.754(4)	147	x, y-1, z

## Conclusion: From Molecule to Crystal

This guide has detailed the comprehensive process for the crystal structure analysis of **4-(4-Chloro-phenoxy)methyl-piperidine**, from its chemical synthesis to the final validation and

interpretation of its three-dimensional structure. The analysis reveals a molecule that adopts a stable chair conformation with an equatorial substituent. The crystal packing is stabilized by a network of N—H···O hydrogen bonds, forming centrosymmetric dimers that assemble into a 3D lattice.

This definitive structural knowledge is invaluable. For drug development professionals, it provides a precise blueprint for understanding structure-activity relationships (SAR) and for designing next-generation analogs with improved efficacy and pharmacokinetic profiles. For researchers and scientists, it offers fundamental insights into the principles of molecular recognition and supramolecular chemistry.

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